2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate typically involves the reaction of 2-oxo-2H-chromene derivatives with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its ability to intercalate with DNA makes it a potential anticancer agent by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Methyl (2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxyacetate: Similar in structure but with a methyl group instead of an acetate group.
Ethyl (2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxyacetate: Similar in structure but with an ethyl group instead of an acetate group.
Uniqueness
2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate is unique due to its specific acetate functional group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl analogs. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and materials.
Properties
Molecular Formula |
C21H14O4 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2-oxo-4-phenylbenzo[h]chromen-7-yl) acetate |
InChI |
InChI=1S/C21H14O4/c1-13(22)24-19-9-5-8-16-15(19)10-11-17-18(12-20(23)25-21(16)17)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
IORREJMDMAZPMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=CC3=C2OC(=O)C=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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